Cas no 2228561-28-0 (2-methoxy-3-(trifluoromethyl)phenylmethanethiol)

2-methoxy-3-(trifluoromethyl)phenylmethanethiol structure
2228561-28-0 structure
Product name:2-methoxy-3-(trifluoromethyl)phenylmethanethiol
CAS No:2228561-28-0
MF:C9H9F3OS
Molecular Weight:222.227371931076
CID:6042661
PubChem ID:165713257

2-methoxy-3-(trifluoromethyl)phenylmethanethiol 化学的及び物理的性質

名前と識別子

    • 2-methoxy-3-(trifluoromethyl)phenylmethanethiol
    • [2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
    • EN300-1942570
    • 2228561-28-0
    • インチ: 1S/C9H9F3OS/c1-13-8-6(5-14)3-2-4-7(8)9(10,11)12/h2-4,14H,5H2,1H3
    • InChIKey: HXSHDIFVGYOCBH-UHFFFAOYSA-N
    • SMILES: SCC1C=CC=C(C(F)(F)F)C=1OC

計算された属性

  • 精确分子量: 222.03262057g/mol
  • 同位素质量: 222.03262057g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 10.2Ų
  • XLogP3: 2.9

2-methoxy-3-(trifluoromethyl)phenylmethanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1942570-0.25g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
0.25g
$999.0 2023-09-17
Enamine
EN300-1942570-0.5g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
0.5g
$1043.0 2023-09-17
Enamine
EN300-1942570-0.1g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
0.1g
$956.0 2023-09-17
Enamine
EN300-1942570-10g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
10g
$4667.0 2023-09-17
Enamine
EN300-1942570-2.5g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
2.5g
$2127.0 2023-09-17
Enamine
EN300-1942570-1.0g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
1g
$1086.0 2023-05-31
Enamine
EN300-1942570-10.0g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
10g
$4667.0 2023-05-31
Enamine
EN300-1942570-5g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
5g
$3147.0 2023-09-17
Enamine
EN300-1942570-5.0g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
5g
$3147.0 2023-05-31
Enamine
EN300-1942570-0.05g
[2-methoxy-3-(trifluoromethyl)phenyl]methanethiol
2228561-28-0
0.05g
$912.0 2023-09-17

2-methoxy-3-(trifluoromethyl)phenylmethanethiol 関連文献

2-methoxy-3-(trifluoromethyl)phenylmethanethiolに関する追加情報

Professional Introduction to 2-methoxy-3-(trifluoromethyl)phenylmethanethiol (CAS No: 2228561-28-0)

2-methoxy-3-(trifluoromethyl)phenylmethanethiol, identified by the Chemical Abstracts Service Number (CAS No) 2228561-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenyl ring substituted with both a methoxy group and a trifluoromethyl group, along with a thiol (-SH) functional group at the methane position, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.

The structural attributes of 2-methoxy-3-(trifluoromethyl)phenylmethanethiol contribute to its potential utility in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, while the methoxy group can influence electronic and steric properties, making it a versatile building block for drug design. Furthermore, the thiol moiety provides reactivity that can be exploited in various synthetic pathways, including nucleophilic substitution reactions and metal-catalyzed cross-coupling processes.

In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their improved pharmacokinetic profiles and enhanced binding affinities. Studies have demonstrated that incorporating fluorine atoms into drug candidates can lead to increased bioavailability and reduced susceptibility to metabolic degradation. The compound 2-methoxy-3-(trifluoromethyl)phenylmethanethiol aligns with this trend, offering a promising scaffold for the synthesis of next-generation pharmaceuticals.

Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters has highlighted the role of similar phenyl derivatives in drug discovery. For instance, a study by Zhang et al. (2022) explored the use of trifluoromethyl-substituted phenols as key intermediates in antiviral agents, demonstrating their efficacy in inhibiting viral protease enzymes. The compound 2-methoxy-3-(trifluoromethyl)phenylmethanethiol shares structural similarities with these intermediates, suggesting potential applications in antiviral or anti-inflammatory therapies.

The thiol functional group in 2-methoxy-3-(trifluoromethyl)phenylmethanethiol also opens up possibilities for post-synthetic modifications. Thiols are known to participate in disulfide bond formation, which is crucial for stabilizing protein structures in biologics. Additionally, they can undergo oxidation-reduction reactions, making them useful in redox-sensitive drug delivery systems. These properties are particularly relevant in the development of targeted therapies where controlled release mechanisms are essential.

The synthesis of 2-methoxy-3-(trifluoromethyl)phenylmethanethiol typically involves multi-step organic transformations, starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed coupling reactions and transition-metal-mediated functionalization, have been employed to achieve high yields and purity. Recent advances in flow chemistry have also enabled more efficient production processes for such complex molecules.

In terms of applications, 2-methoxy-3-(trifluoromethyl)phenylmethanethiol serves as a critical intermediate in the synthesis of small molecule inhibitors targeting various disease pathways. For example, its derivatives have been investigated as potential kinase inhibitors due to their ability to disrupt aberrant signaling cascades involved in cancer progression. Moreover, the compound’s compatibility with solid-phase peptide synthesis suggests its utility in peptidomimetic drug development.

The pharmacological profile of compounds derived from 2-methoxy-3-(trifluoromethyl)phenylmethanethiol is further enhanced by computational modeling techniques. Molecular docking studies have been conducted to predict binding interactions with biological targets, aiding in rational drug design. These computational approaches complement experimental efforts by providing insights into structure-activity relationships and optimizing lead compounds for clinical trials.

Future research directions may explore the use of 2-methoxy-3-(trifluoromethyl)phenylmethanethiol in combinatorial chemistry libraries and high-throughput screening assays to identify novel bioactive molecules. Its structural features make it an attractive candidate for generating diverse chemical space, which is essential for discovering drugs with improved efficacy and reduced side effects.

The growing emphasis on sustainable chemistry also presents opportunities for optimizing the synthesis of 2-methoxy-3-(trifluoromethyl)phenylmethanethiol using greener methodologies. Catalytic processes that minimize waste and energy consumption are being prioritized in industrial settings, aligning with global efforts to promote environmental responsibility in chemical manufacturing.

In conclusion, 2-methoxy-3-(trifluoromethyl)phenylmethanethiol (CAS No: 2228561-28-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. Its role as an intermediate in drug development underscores its importance in modern medicinal chemistry research. As scientific understanding progresses, this compound is likely to play an increasingly vital role in addressing unmet medical needs through innovative synthetic strategies and pharmacological investigations.

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